molecular formula C19H20O4 B14449579 Benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester CAS No. 76487-57-5

Benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester

Cat. No.: B14449579
CAS No.: 76487-57-5
M. Wt: 312.4 g/mol
InChI Key: BMZPYKRNZHNFMY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.365 g/mol . This compound is characterized by the presence of a benzoic acid moiety esterified with a 4-methoxyphenyl group and a 4-pentenyloxy substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols or phenols. One common method is the reaction of 4-methoxyphenol with 4-pentenyloxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The compound’s aromatic ring and substituents may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methoxyphenyl ester: Lacks the 4-pentenyloxy substituent.

    Benzoic acid, 4-(4-pentenyloxy)-, phenyl ester: Lacks the methoxy group on the phenyl ring.

    Benzoic acid, 4-(4-pentenyloxy)-, 4-hydroxyphenyl ester: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

Benzoic acid, 4-(4-pentenyloxy)-, 4-methoxyphenyl ester is unique due to the presence of both the 4-pentenyloxy and 4-methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

76487-57-5

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-pent-4-enoxybenzoate

InChI

InChI=1S/C19H20O4/c1-3-4-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(21-2)11-13-18/h3,6-13H,1,4-5,14H2,2H3

InChI Key

BMZPYKRNZHNFMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC=C

Origin of Product

United States

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